molecular formula C31H38O12 B197904 19-Hydroxybaccatin III CAS No. 78432-78-7

19-Hydroxybaccatin III

Cat. No.: B197904
CAS No.: 78432-78-7
M. Wt: 602.6 g/mol
InChI Key: SYDMVWLQJZBPIU-LSOODRMYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 19-Hydroxybaccatin III typically involves the extraction of taxane diterpenoids from the bark, leaves, or twigs of Taxus species. The compound can be isolated through bioassay-guided separation techniques . The extraction process often employs solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Taxus species, followed by purification using chromatographic techniques. The compound is then crystallized to achieve high purity levels, typically greater than 98% .

Chemical Reactions Analysis

Types of Reactions: 19-Hydroxybaccatin III undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to produce derivatives with enhanced biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like acetic anhydride and benzoyl chloride.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as 10-deacetylbaccatin III and baccatin III, which are key intermediates in the synthesis of Taxol .

Scientific Research Applications

19-Hydroxybaccatin III has a wide range of scientific research applications:

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10R,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38O12/c1-15-19(35)12-31(39)26(42-27(38)18-9-7-6-8-10-18)24-29(13-32,20(36)11-21-30(24,14-40-21)43-17(3)34)25(37)23(41-16(2)33)22(15)28(31,4)5/h6-10,19-21,23-24,26,32,35-36,39H,11-14H2,1-5H3/t19-,20-,21+,23+,24-,26-,29+,30-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDMVWLQJZBPIU-VHLOTGQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78432-78-7
Record name 19-Hydroxybaccatin III
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078432787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
19-Hydroxybaccatin III
Reactant of Route 2
19-Hydroxybaccatin III
Reactant of Route 3
19-Hydroxybaccatin III
Reactant of Route 4
19-Hydroxybaccatin III
Reactant of Route 5
19-Hydroxybaccatin III
Reactant of Route 6
19-Hydroxybaccatin III
Customer
Q & A

Q1: What is the structural difference between 19-Hydroxybaccatin III and Taxol, and how does this impact their biological activity?

A: this compound and Taxol (paclitaxel) are both taxanes found in Taxus species. The key structural difference lies in the presence of a bulky ester side chain at the C13 position in Taxol, which is absent in this compound [, ]. This seemingly small structural difference leads to significant differences in their biological activity. Taxol exhibits potent antimitotic activity by stabilizing microtubules, ultimately leading to cell cycle arrest and apoptosis []. In contrast, this compound, lacking the C13 side chain, shows little to no activity on mammalian microtubules and exhibits weaker cytotoxicity [, ].

Q2: How does the content of this compound fluctuate throughout the year in Taxus wallichiana, and what are the implications for harvesting?

A: Seasonal variations significantly influence the accumulation of taxanes like this compound in Taxus wallichiana. Studies have shown that the content of this compound in the needles of this species peaks around June and July, coinciding with the start of the flushing period []. This peak content reaches approximately 0.032% in dried needles. The lowest levels are observed during January and February []. This highlights the importance of strategic harvesting to maximize the yield of this compound for potential pharmaceutical applications. Harvesting during the peak months of June and July ensures the highest concentration of this valuable taxane precursor.

Q3: Can this compound be used as a starting material for the synthesis of other antitumor agents?

A: Yes, despite its lower intrinsic antitumor activity compared to Taxol, this compound serves as a crucial precursor in the semi-synthesis of other potent antitumor taxanes []. This is possible due to its baccatin III core structure, which can be chemically modified to introduce the desired functionalities found in active taxanes. This approach offers a sustainable alternative to relying solely on the extraction of naturally occurring Taxol, which is present in limited quantities in yew trees.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.